![molecular formula C8H19N3 B13820111 2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine CAS No. 356069-11-9](/img/structure/B13820111.png)
2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C₈H₁₉N₃ and a molecular weight of 157.26 g/mol . It is characterized by the presence of a piperazine ring substituted with two methyl groups at positions 3 and 5, and an ethylamine group attached to the nitrogen atom at position 1. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine typically involves the reaction of 3,5-dimethylpiperazine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control systems for monitoring reaction conditions, and efficient purification techniques to isolate the final product. The compound is typically purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the ethylamine group .
Scientific Research Applications
2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating the function of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery efforts.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine trihydrochloride: A salt form of the compound with similar properties and applications.
3,5-Dimethylpiperazine: A precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
356069-11-9 |
---|---|
Molecular Formula |
C8H19N3 |
Molecular Weight |
157.26 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperazin-1-yl)ethanamine |
InChI |
InChI=1S/C8H19N3/c1-7-5-11(4-3-9)6-8(2)10-7/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
WBAUWDOMNXFSRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.